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molecular formula C8H11NO B8359749 7-Ethenyl-4-azaspiro[2.4]heptan-5-one

7-Ethenyl-4-azaspiro[2.4]heptan-5-one

Cat. No. B8359749
M. Wt: 137.18 g/mol
InChI Key: NUQMDSOJWJZGCJ-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

Osmium tetroxide (55 mg, 0.22 mmol) and sodium periodate (1.4 g, 6.6 mmol) were added in portions to a solution of 7-ethenyl-4-azaspiro[2.4]heptan-5-one (0.50 g, 3.3 mmol) in methanol (8 mL) and water (12 mL) at room temperature. The reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was filtered and the filtrate was dried under reduced pressure to afford 5-oxo-4-azaspiro[2.4]heptane-7-carbaldehyde. The material was used in the next step without purification. MS ESI calc'd. for C7H10NO2 [M+H]+ 140. found 140.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=[O:2].[Na+].[CH:7]([CH:9]1[C:13]2([CH2:15][CH2:14]2)[NH:12][C:11](=[O:16])[CH2:10]1)=C>CO.O.[Os](=O)(=O)(=O)=O>[O:16]=[C:11]1[CH2:10][CH:9]([CH:7]=[O:2])[C:13]2([CH2:15][CH2:14]2)[NH:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=C)C1CC(NC12CC2)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
55 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1NC2(CC2)C(C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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